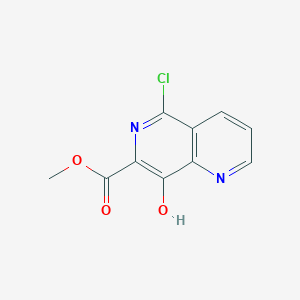

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate

Description

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate is a halogenated naphthyridine derivative characterized by a chloro substituent at position 5, a hydroxyl group at position 8, and a methyl ester at position 7 of the bicyclic 1,6-naphthyridine scaffold.

The presence of the electron-withdrawing chlorine atom and the hydroxyl group may influence its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C10H7ClN2O3 |

|---|---|

Molecular Weight |

238.63 g/mol |

IUPAC Name |

methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate |

InChI |

InChI=1S/C10H7ClN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3 |

InChI Key |

GOPCCCKRYAPQIG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Tandem Nitrile Hydration/Cyclization Approach

A recent method reported in The Journal of Organic Chemistry (2024) describes a tandem nitrile hydration and cyclization procedure to access 1,6-naphthyridine-5,7-diones under mild conditions. These intermediates can then be converted into substituted naphthyridines, including hydroxy and chloro derivatives, via ditriflation and subsequent functionalization steps.

- The process involves mild hydration of nitrile precursors to amides, followed by cyclization to form the naphthyridine core.

- Ditriflation of the 5,7-dione intermediates yields bench-stable 1,6-naphthyridine-5,7-ditriflates.

- These intermediates undergo one-pot difunctionalization reactions to introduce chloro and hydroxy substituents efficiently.

This method offers rapid access to highly substituted 1,6-naphthyridines with potential for drug-like compound synthesis.

Esterification and Hydrolysis Routes

From patent literature (US9133188B2), the preparation of methyl esters of substituted naphthyridines involves:

- Conversion of the corresponding carboxylic acid to its acid chloride using thionyl chloride in N,N-dimethylformamide as a catalyst.

- Reaction of the acid chloride with methanol or other alcohols to form the methyl ester.

- Hydrolysis of esters back to acids can be conducted in aqueous sodium hydroxide/ethanol solvent systems at temperatures ranging from room temperature to 100 °C.

- The hydrolysis is monitored by thin-layer chromatography (TLC), and upon completion, the reaction mixture is neutralized (e.g., with citric acid), and the acid product is isolated by filtration and recrystallization if necessary.

The esterification and hydrolysis steps are critical for preparing the methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate with high purity and yield.

Chlorination and Hydroxylation

Selective chlorination at the 5-position and hydroxylation at the 8-position are achieved through controlled electrophilic substitution reactions on the naphthyridine ring system.

- Chlorination typically uses reagents like thionyl chloride or other chlorinating agents under controlled temperature conditions.

- Hydroxylation at the 8-position can be introduced via hydrolysis of suitable intermediates or by direct substitution on activated positions of the ring.

These steps are often integrated into the synthetic sequence after formation of the naphthyridine core and before or after esterification, depending on the route.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acid chloride formation | Thionyl chloride, N,N-dimethylformamide, 25-30 °C | Conversion of 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylic acid to acid chloride |

| 2 | Esterification | Methanol, base or acid catalyst, room temp | Formation of this compound ester |

| 3 | Hydrolysis (optional) | NaOH/ethanol aqueous solution, 50-90 °C | Conversion of ester back to acid if needed |

| 4 | Chlorination/Hydroxylation | Controlled chlorinating agents and hydrolysis | Introduction of 5-chloro and 8-hydroxy substituents on naphthyridine ring |

Analytical and Purification Techniques

- Monitoring : TLC and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress, especially during hydrolysis and esterification.

- Isolation : Products are typically isolated by filtration after neutralization, followed by recrystallization to enhance purity.

- Drying : Organic layers are dried over anhydrous sodium sulfate before solvent removal under vacuum at temperatures below 40 °C to prevent decomposition.

Summary of Research Findings

- The tandem nitrile hydration/cyclization method provides a mild, efficient route to substituted 1,6-naphthyridines, including this compound, with rapid access to diverse derivatives.

- Esterification via acid chloride intermediates is a well-established and scalable method, allowing high purity methyl ester formation.

- Hydrolysis conditions are mild and controllable, enabling conversion between acid and ester forms as required for further functionalization or biological testing.

- Selective chlorination and hydroxylation are achievable through known electrophilic substitution methods and are critical for obtaining the desired substitution pattern on the naphthyridine core.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted naphthyridines .

Scientific Research Applications

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Effects: Halogens (Cl, Br, I)

The substitution pattern at position 5 significantly impacts the compound’s physicochemical and reactivity profiles. Key comparisons include:

*Calculated based on molecular formula.

Key Findings :

- Reactivity : Bromo and iodo analogs exhibit higher reactivity in substitution reactions compared to the chloro derivative due to better leaving-group abilities (I > Br > Cl) .

- Synthetic Utility : The bromo derivative (CAS 410544-37-5) is commercially available (e.g., Leap Chem Co., Ltd.) and serves as a key intermediate in synthesizing carboxamide derivatives .

Ester Group Variations

The methyl ester group at position 7 can be replaced with ethyl or other ester moieties, altering solubility and stability:

Key Findings :

Functional Group Modifications

Hydroxyl and carboxamide derivatives of naphthyridines are explored for diverse applications:

Key Findings :

- The hydroxyl group at position 8 enables derivatization (e.g., benzoylation in ), while the carboxylate ester facilitates conversion to carboxamides via aminolysis .

- Bromo-substituted analogs show higher yields (up to 92%) in synthetic steps compared to chloro analogs, where yields are inferred to be lower due to reduced reactivity .

Biological Activity

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate is a synthetic organic compound belonging to the class of naphthyridine derivatives. Its unique structural features and biological properties have garnered attention in medicinal chemistry, particularly for its potential applications in antiviral and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C10H7ClN2O3

- Molecular Weight : Approximately 232.63 g/mol

- Structural Features : The compound features a chloro group at the 5-position, a hydroxy group at the 8-position, and a carboxylate ester at the 7-position of the naphthyridine ring system.

This compound exhibits significant biological activities primarily through its role as an HIV integrase inhibitor . The mechanism involves:

- Inhibition of HIV Integrase : The compound prevents the strand transfer reaction catalyzed by integrase, thereby inhibiting viral replication.

- Anticancer Activity : It has demonstrated potential in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Antiviral Activity

Research indicates that this compound effectively inhibits HIV replication in vitro. A study reported that it significantly reduced viral load in treated cells compared to controls, showcasing its potential as an antiviral agent.

Anticancer Activity

The compound has shown promise in cancer research, particularly against:

- Breast Cancer : In vitro studies indicated that it induced apoptosis in breast cancer cell lines.

- Lung Cancer : Similar effects were observed in lung cancer models, where the compound inhibited cell growth.

Comparison of Biological Activities with Related Compounds

| Compound Name | Antiviral Activity | Anticancer Activity | Unique Properties |

|---|---|---|---|

| This compound | Yes | Yes | Strong inhibitor of HIV integrase |

| Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | Moderate | Moderate | Lacks chlorine at position 5 |

| 5-Bromo-8-hydroxy-1,6-naphthyridine | Limited | Limited | Exhibits different interaction with targets |

Case Studies

- HIV Replication Study : In a controlled laboratory setting, this compound was administered to HIV-infected cell cultures. Results showed a significant reduction in viral replication rates compared to untreated controls.

- Cancer Cell Line Study : The compound was tested on various cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that treatment led to increased apoptosis markers and decreased proliferation rates.

Pharmacokinetics and Toxicity

Preliminary studies suggest that this compound has favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed when administered orally.

- Metabolism : Metabolized primarily by liver enzymes.

- Toxicity Profile : Initial toxicity assessments indicate low toxicity at therapeutic doses; however, further studies are required for comprehensive safety evaluations.

Q & A

Advanced Research Question

- 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous protons with carbons (e.g., distinguishing C5-Cl from C8-OH environments) .

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels at specific positions to track chemical shifts during reactions .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-bromo or 8-methoxy derivatives) to validate assignments .

How can aryl halide informer libraries optimize synthetic method development for this compound?

Advanced Research Question

Screening against informer libraries (e.g., Merck’s Aryl Halide Chemistry Library) identifies:

- Substrate compatibility : Test reactivity across diverse halides (e.g., bromo vs. chloro) to evaluate leaving-group efficiency .

- Catalyst robustness : Compare Pd/C, Cu, or Ni systems for cross-coupling steps. Pd/C is preferred for reductive cyclization due to higher selectivity .

- Byproduct profiling : Use LC-MS to detect side products and refine reaction conditions .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Advanced Research Question

- Chiral intermediates : If asymmetric synthesis is required (e.g., for pharmacologically active derivatives), use chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) .

- Crystallization control : Optimize solvent polarity and cooling rates to prevent racemization during purification .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity formation .

Tables for Key Data

Table 1. Synthetic Routes and Yields

Table 2. Computational Predictions vs. Experimental Data

| Property | DFT Prediction | Experimental Value | Deviation | Reference |

|---|---|---|---|---|

| C5=O bond length (Å) | 1.22 | 1.21 (X-ray) | 0.01 | |

| Tautomer Energy Diff (kcal/mol) | Keto favored by 3.2 | NMR equilibrium (90:10) | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.